
1,4,5,6-Tetrahydro-1,2,3-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,6-Tetrahydro-1,2,3-triazine is a heterocyclic compound containing three nitrogen atoms within a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4,5,6-Tetrahydro-1,2,3-triazine can be synthesized through several methods. One common approach involves the reaction of glycine imino esters with diazo compounds under silver-catalyzed conditions . Another method includes the nitration-rearrangement, reduction, and fluorination sequence starting from a triazine backbone .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves scalable reactions that can be adapted for large-scale production. The use of readily available starting materials and efficient catalytic systems is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,4,5,6-Tetrahydro-1,2,3-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Substitution reactions, particularly involving nucleophiles, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are frequently employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazines and tetrahydro derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1,4,5,6-Tetrahydro-1,2,3-triazine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4,5,6-Tetrahydro-1,2,3-triazine involves its interaction with various molecular targets. The compound can act as a modulator of specific receptors and enzymes, influencing biological pathways. For example, it has been shown to inhibit β-secretase-1 (BACE-1) and cytochrome Cyp8b1, which are involved in neurological and metabolic processes .
Comparación Con Compuestos Similares
- 1,2,4-Triazolo[1,5-a]pyrazine
- 1,2,4-Triazolo[1,5-d][1,2,4]triazine
- 1,3,5-Triazine
Comparison: 1,4,5,6-Tetrahydro-1,2,3-triazine is unique due to its specific ring structure and nitrogen content, which confer distinct chemical reactivity and biological activity. Compared to other triazine derivatives, it offers a balance of stability and reactivity, making it suitable for various applications .
Propiedades
Número CAS |
136911-38-1 |
|---|---|
Fórmula molecular |
C3H7N3 |
Peso molecular |
85.11 g/mol |
Nombre IUPAC |
1,4,5,6-tetrahydrotriazine |
InChI |
InChI=1S/C3H7N3/c1-2-4-6-5-3-1/h1-3H2,(H,4,5) |
Clave InChI |
LFWBTAXIAYXNCD-UHFFFAOYSA-N |
SMILES canónico |
C1CNN=NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)
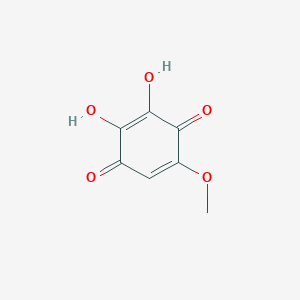
silane](/img/structure/B14266986.png)
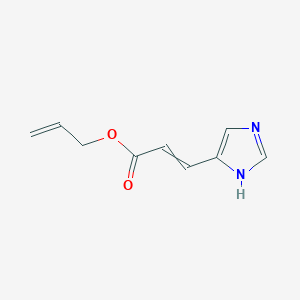
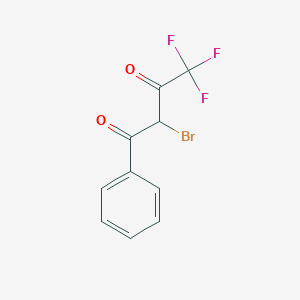
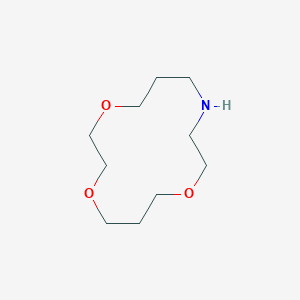
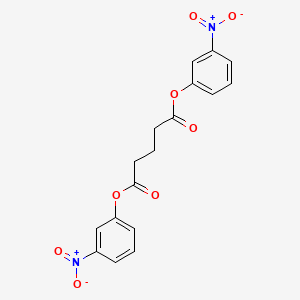
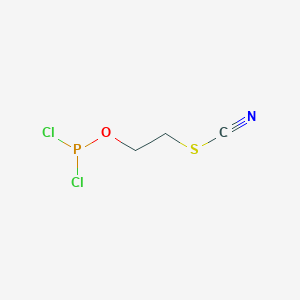
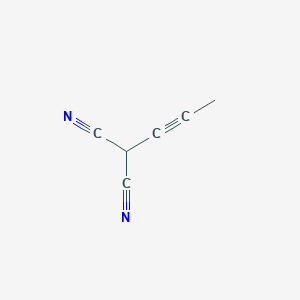
![2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14267026.png)

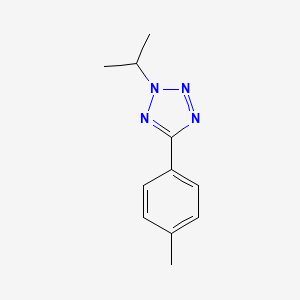
![1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]-](/img/structure/B14267033.png)
